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molecular formula C11H11NO2 B132212 4,5-Dimethoxy-1-cyanobenzocyclobutane CAS No. 35202-54-1

4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No. B132212
M. Wt: 189.21 g/mol
InChI Key: HJTHVTHXHHFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097720B2

Procedure details

Under nitrogen, mix together 5.4 ml (0.0382 mol) of redistilled diisopropylamine and 60 ml of THF. Cool the mixture to −50° C. and pour in dropwise 15.3 ml (0.0382 mol) of a 2.5N solution of butyllithium in hexane. Allow the temperature to rise again to −5° C. and stir for 10 minutes. Cool the solution to −60° C. and pour in dropwise a solution of 3 g (0.00954 mol) of 2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate in 35 ml of THF. Allow the temperature slowly to rise again to −24° C. while monitoring by HPLC disappearance of the reactant. Add the reaction mixture to a mixture of water and ice and extract with ethyl acetate. Wash the organic phases in succession with 1N sodium hydroxide solution, aqueous 1N HCl solution, water and saturated aqueous NaCl solution and then dry them over MgSO4, filter, and evaporate off the solvents. 2 g of residue are obtained which is purified by flash chromatography on 70 g of silica (eluant=dichloromethane) to yield 0.9 g of title product in the form of a white solid.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CN(C)S(=O)(=O)O[C:17]1[CH:22]=[C:21]([O:23][CH3:24])[C:20]([O:25][CH3:26])=[CH:19][C:18]=1[CH2:27][CH2:28][C:29]#[N:30].O>CCCCCC.C1COCC1>[CH3:26][O:25][C:20]1[CH:19]=[C:18]2[C:17](=[CH:22][C:21]=1[O:23][CH3:24])[CH:28]([C:29]#[N:30])[CH2:27]2

Inputs

Step One
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate
Quantity
3 g
Type
reactant
Smiles
CN(S(OC1=C(C=C(C(=C1)OC)OC)CCC#N)(=O)=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise again to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to −60° C.
CUSTOM
Type
CUSTOM
Details
to rise again to −24° C. while monitoring by HPLC disappearance of the reactant
ADDITION
Type
ADDITION
Details
Add the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the organic phases in succession with 1N sodium hydroxide solution, aqueous 1N HCl solution, water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry them over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate off the solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 110.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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